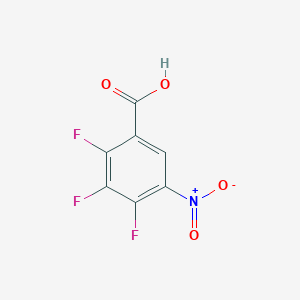

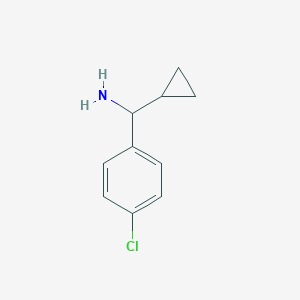

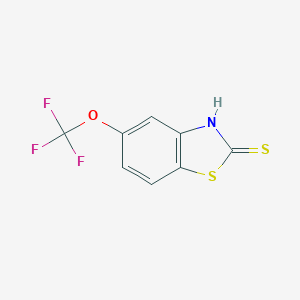

![molecular formula C9H7NO4 B172885 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid CAS No. 108805-39-6](/img/structure/B172885.png)

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7NO4 . It is used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells, and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .

Synthesis Analysis

The synthesis of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid involves several steps. In one method, 3,5-disubstituted isoxazoles are prepared by the reaction of an oxime and an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and 5% triethylamine via the in situ generated nitrile oxide intermediate .Molecular Structure Analysis

The molecular structure of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid can be represented by the InChI code: 1S/C9H7NO4/c1-13-5-2-3-7-6 (4-5)8 (9 (11)12)10-14-7/h2-4H,1H3, (H,11,12) .Chemical Reactions Analysis

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It is also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical And Chemical Properties Analysis

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid has a molecular weight of 193.16 . It is an off-white solid .科学的研究の応用

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives

The synthesis of isoxazole-4-carboxylic acid derivatives, including 5-methoxy-benzo[d]isoxazole-3-carboxylic acid, has been achieved through a controlled isoxazole-azirine-isoxazole/oxazole isomerization. This method, catalyzed by Fe(II), results in the formation of isoxazole-4-carboxylic esters and amides. This process is significant in the synthesis of various heterocyclic compounds used in pharmaceuticals and agrochemicals (Serebryannikova et al., 2019).

Synthesis and Biological Activity of γ-Lactone Carboxylic Acid

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is utilized in the microwave-assisted synthesis of novel γ-lactone carboxylic acids, which exhibit potential significance in stem cell research. These compounds demonstrate increased growth in E. coli organisms, indicating their biological activity and potential applications in biotechnological research (Denton et al., 2021).

Synthesis of Antitumor Agents

A method for synthesizing antitumor agents involves the use of 5-methoxy-benzo[d]isoxazole-3-carboxylic acid as a key intermediate. The synthesis process, involving the formation of cyclic alkenyl ethers, highlights the compound's role in developing novel antitumor medications (Mondal et al., 2003).

Synthesis of Heterocyclic Compounds for Medicinal Chemistry

The compound plays a crucial role in the synthesis of various heterocyclic compounds. These synthesized compounds have applications in medicinal chemistry, particularly in creating pharmacologically active isoxazoles used in drug development (Potkin et al., 2014).

Application in Gold-Catalyzed Cycloaddition Reactions

Benzo[d]isoxazoles, including derivatives of 5-methoxy-benzo[d]isoxazole-3-carboxylic acid, are used in gold-catalyzed cycloaddition reactions. These reactions provide a method to synthesize complex organic compounds, useful in pharmaceutical synthesis and material science (Xu et al., 2018).

特性

IUPAC Name |

5-methoxy-1,2-benzoxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(9(11)12)10-14-7/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXBODSGOIQLBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)ON=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

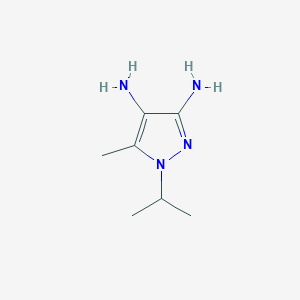

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)

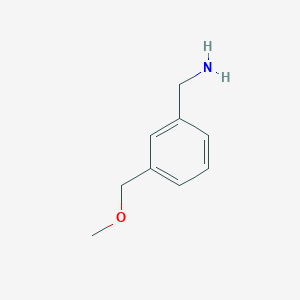

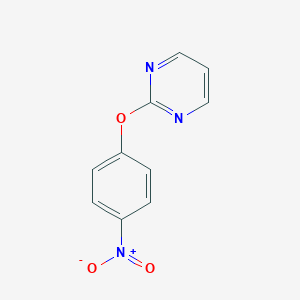

![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)

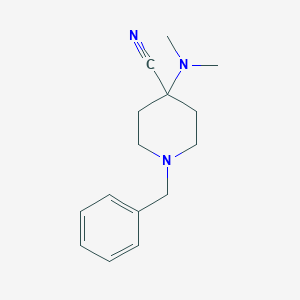

![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)